molecular formula C11H11FO B13054612 7-fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one

7-fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B13054612
M. Wt: 178.20 g/mol
InChI Key: UPPQBXSFXYIUEO-UHFFFAOYSA-N
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Description

7-fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various substituents. The presence of a fluorine atom and a methyl group in this compound makes it unique and potentially useful in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene derivatives that have the desired substituents.

    Fluorination: Introduction of the fluorine atom can be achieved using fluorinating agents such as hydrogen fluoride or fluorine gas under controlled conditions.

    Methylation: The methyl group can be introduced using methylating agents like methyl iodide or dimethyl sulfate.

    Cyclization: The final step involves cyclization to form the dihydronaphthalenone structure, which can be achieved using acidic or basic catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar steps but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

7-fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Amines, thiols, halides.

Scientific Research Applications

Chemistry

In chemistry, 7-fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

The compound may have potential applications in biological research, particularly in studying the effects of fluorinated compounds on biological systems. Fluorine atoms can influence the biological activity and metabolic stability of compounds.

Medicine

In medicine, fluorinated compounds are often used in drug design due to their ability to enhance the pharmacokinetic properties of drugs. This compound may serve as a precursor for the synthesis of pharmaceutical compounds.

Industry

Industrially, the compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In biological systems, the fluorine atom can interact with enzymes and receptors, altering their activity. The compound’s structure allows it to fit into specific binding sites, influencing molecular pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-5-methyl-3,4-dihydronaphthalen-1(2H)-one: Similar structure but with a chlorine atom instead of fluorine.

    7-bromo-5-methyl-3,4-dihydronaphthalen-1(2H)-one: Similar structure but with a bromine atom instead of fluorine.

    7-iodo-5-methyl-3,4-dihydronaphthalen-1(2H)-one: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 7-fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one imparts unique properties such as increased metabolic stability and altered electronic characteristics

Properties

Molecular Formula

C11H11FO

Molecular Weight

178.20 g/mol

IUPAC Name

7-fluoro-5-methyl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C11H11FO/c1-7-5-8(12)6-10-9(7)3-2-4-11(10)13/h5-6H,2-4H2,1H3

InChI Key

UPPQBXSFXYIUEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1CCCC2=O)F

Origin of Product

United States

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